2-Amino-4-tert-butyl-3-furonitrile

Descripción general

Descripción

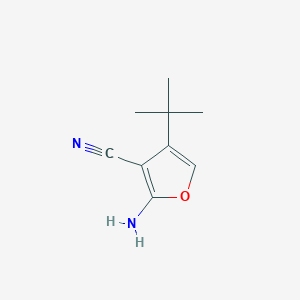

2-Amino-4-tert-butyl-3-furonitrile is an organic compound with the molecular formula C9H12N2O It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-tert-butyl-3-furonitrile typically involves the reaction of 4-tert-butyl-3-furonitrile with an appropriate amine source under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity. The product is then purified through techniques such as crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-tert-butyl-3-furonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amines or other reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Amino-4-tert-butyl-3-furonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-Amino-4-tert-butyl-3-furonitrile exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can act as an electrophile. These interactions can influence various biochemical pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-furonitrile: Lacks the tert-butyl group, which may affect its reactivity and applications.

4-tert-butyl-3-furonitrile: Lacks the amino group, limiting its potential for certain reactions.

2-Amino-5-tert-butyl-3-furonitrile: Positional isomer with different chemical properties.

Uniqueness

2-Amino-4-tert-butyl-3-furonitrile is unique due to the presence of both the amino and nitrile groups on the furan ring, along with the bulky tert-butyl group

Actividad Biológica

2-Amino-4-tert-butyl-3-furonitrile is a compound with potential biological significance due to its unique chemical structure and functional groups. This article explores its biological activity, including anti-inflammatory, antimicrobial, and other pharmacological effects, supported by data tables and relevant research findings.

- Molecular Formula : C10H12N2O

- CAS Number : 72965-46-9

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular pathways and its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds with furan structures exhibit significant anti-inflammatory properties. Specifically, studies have shown that derivatives of furan can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Table 1: Summary of Anti-inflammatory Effects

2. Antimicrobial Activity

Furan derivatives have also been noted for their antimicrobial properties. The mechanism typically involves the selective inhibition of microbial growth and the modification of enzyme activities critical for microbial survival .

Table 2: Antimicrobial Effects

| Study Reference | Compound Tested | Microbial Target | Key Findings |

|---|---|---|---|

| Park et al. | Benzofuran Derivatives | Various bacteria | Effective against multiple strains with low cytotoxicity |

Case Studies

Several case studies highlight the pharmacological potential of this compound:

-

Study on Inflammatory Response Modulation :

- Researchers evaluated the compound's effects on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in NO production, suggesting that the compound effectively modulates inflammatory pathways.

-

Antimicrobial Testing :

- In vitro assays demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory and microbial pathways. The presence of the amino group likely enhances its binding affinity to enzymes and receptors associated with these processes.

Propiedades

IUPAC Name |

2-amino-4-tert-butylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSLQRRXQXCXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.